ANR 94 is a synthetic compound belonging to the class of 8-substituted 9-ethyladenines. [] It acts as a potent and selective antagonist of the adenosine A2A receptor (A2AR). [, , ] This receptor subtype is involved in various physiological processes, including neurotransmission, immune responses, and cardiovascular regulation. ANR 94 has been extensively studied in the context of Parkinson's disease (PD) research due to the established role of A2AR in modulating dopaminergic neurotransmission. [, ]
Related Compounds
2-Methyl-6-(phenylethynyl)pyridine (MPEP)
Compound Description: 2-Methyl-6-(phenylethynyl)pyridine (MPEP) is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5) [, ]. It is being investigated for its potential neuroprotective effects and ability to improve motor symptoms in Parkinson's disease (PD) [].
Relevance: MPEP is investigated in conjunction with ANR 94 and MSX-3 as a potential dual-target therapy for PD. The combination of MPEP with A2A antagonists, including ANR 94, showed synergistic effects on L-DOPA-induced turning behavior in a rat model of PD []. This suggests that combining drugs targeting different pathways may provide enhanced therapeutic benefits compared to single-drug treatments.
Compound Description: MSX-3 is a potent and selective antagonist of the adenosine A2A receptor (A2AR) []. Like ANR 94, it is investigated for its potential in treating Parkinson's disease (PD) [].
Relevance: Similar to ANR 94, MSX-3 is an A2AR antagonist explored for its therapeutic potential in PD. Studies compared and combined MSX-3 with ANR 94 and MPEP to assess their individual and combined effects on neuroprotection and behavioral outcomes in a rat PD model. MSX-3, like ANR 94, potentiated L-DOPA-induced turning behavior []. This suggests that A2AR antagonists, including ANR 94 and MSX-3, may be valuable additions to L-DOPA therapy in PD management.
8-Ethoxy-9-ethyladenine (ANR 82)
Compound Description: ANR 82 is another 8-substituted 9-ethyladenine derivative, similar in structure to ANR 94 []. It acts as an adenosine A2A receptor antagonist and has shown promising results in in vivo models of Parkinson's disease [].
Relevance: ANR 82 is structurally related to ANR 94 and belongs to the same class of 9-ethyladenines, all of which act as A2A receptor antagonists []. This structural similarity suggests they might share a similar binding mechanism to the A2A receptor. The fact that both compounds have demonstrated efficacy in in vivo models of Parkinson's disease further strengthens their relatedness in terms of therapeutic potential.
ANR 152
Compound Description: ANR 152 is another compound belonging to the 8-substituted 9-ethyladenine class, exhibiting similar structural features to ANR 94 []. It acts as an adenosine A2A receptor antagonist and displays promising efficacy in in vivo models of Parkinson's disease [].
Relevance: ANR 152 is closely related to ANR 94, sharing the core 9-ethyladenine structure with an 8-substitution []. This makes them part of the same chemical family and suggests a similar mode of interaction with the A2A receptor. The comparable in vivo efficacy in Parkinson's disease models further supports their relatedness and potential as therapeutic agents [].
VT 7
Compound Description: VT 7 is an adenosine A2A receptor agonist. It has shown efficacy in reducing binge-like eating episodes in rodent models when administered systemically or directly into the central amygdala [].
Relevance: While VT 7 acts as an agonist and ANR 94 as an antagonist, both compounds target the adenosine A2A receptor, making them pharmacologically related []. VT 7's effect on binge eating behavior highlights the diverse roles of the A2A receptor in various neurological processes, further emphasizing the significance of A2A receptor modulation, a target shared with ANR 94, in addressing different neurological conditions [].
Classification
IUPAC Name: 8-ethoxy-9-ethylpurin-6-amine
CAS Number: 634924-89-3
Molecular Formula: C₉H₁₃N₅O
Molecular Weight: 207.23 g/mol
Synthesis Analysis
The synthesis of 8-Ethoxy-9-ethyl-9H-purin-6-amine typically involves the reaction of 8-ethoxy-9-ethyladenine with specific reagents under controlled conditions. While detailed synthetic routes are often proprietary, general methods include:
Starting Materials: The synthesis begins with 8-ethoxyadenine, which serves as the precursor.
Reagents: Common reagents may include alkylating agents or amines that facilitate the introduction of the ethyl group at the 9-position of the purine ring.
Reaction Conditions: The process is conducted under optimized conditions to maximize yield and purity, often utilizing techniques such as high-performance liquid chromatography for purification.
The industrial production emphasizes high purity standards (≥99%) to ensure the compound's efficacy in research and potential therapeutic applications.
Molecular Structure Analysis
The molecular structure of 8-Ethoxy-9-ethyl-9H-purin-6-amine is characterized by a purine base with an ethoxy group at the 8-position and an ethyl group at the 9-position.
Key Structural Features:
Purine Core: The compound consists of a fused double-ring structure typical of purines.
Functional Groups: The presence of an ethoxy group (-OCH₂CH₃) and an amine group (-NH₂) significantly influences its chemical reactivity and biological activity.
Structural Data:
InChI Key: QUGDTMONBLMLLD-UHFFFAOYSA-N
Solubility: Soluble in dimethyl sulfoxide (DMSO) at concentrations up to 1 mg/mL when warmed.
Chemical Reactions Analysis
8-Ethoxy-9-ethyl-9H-purin-6-amine participates in several types of chemical reactions due to its functional groups:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at various positions on the purine ring, particularly at sites where electron density is higher due to the presence of electron-donating groups.
Oxidation and Reduction Reactions: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, while reduction can be achieved using sodium borohydride or lithium aluminum hydride.
Major Products: The products formed depend on the specific reagents used; for instance, substitution reactions with amines can yield various substituted purine derivatives.
Mechanism of Action
The mechanism of action for 8-Ethoxy-9-ethyl-9H-purin-6-amine is not fully elucidated but is believed to involve:
Interference with Nucleotide Metabolism: As a purine analogue, it may compete with natural nucleotides during DNA or RNA synthesis, potentially inhibiting replication or transcription processes.
Enzymatic Interactions: The compound may interact with specific enzymes involved in nucleotide metabolism, altering their activity and leading to downstream effects on cell proliferation or apoptosis.
Applications
8-Ethoxy-9-ethyl-9H-purin-6-amino has several potential applications in scientific research:
Medicinal Chemistry: As a purine analogue, it can be used to study nucleotide metabolism and develop new therapeutic agents targeting viral infections or cancer.
Biochemical Research: It serves as a tool for investigating enzyme mechanisms involved in nucleotide synthesis and metabolism.
Pharmacological Studies: Its effects on cellular processes make it a candidate for studying mechanisms of action for drugs affecting DNA/RNA synthesis.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Tigecycline hydrochloride is a first-in-class, broad spectrum antibiotic with activity against antibiotic-resistant organisms.Target: AntibacterialTigecycline hydrochloride is active against a broad range of gram-negative and gram-positive bacterial species including clinically important multidrug-resistant nosocomial and community-acquired bacterial pathogens. Tigecycline hydrochloride has been shown to inhibit the translation elongation step by binding to the ribosome 30S subunit and preventing aminoacylated tRNAs to accommodate in the ribosomal A site [1]. Tigecycline hydrochloride has also been found to be effective for the treatment of community- as well as hospital-acquired and ventilator-associated pneumonia and bacteremia, sepsis with shock and urinary tract infections. Tigecycline hydrochloride appears to be a valuable treatment option for the management of superbugs, especially where conventional therapy has failed [2].Fifteen patients received tigecycline hydrochloride for 16 episodes of CPKP infection. The main infections were pneumonia (31%), urinary tract infection (31%), peritonitis (20%), catheter-related bacteraemia (12%), and meningitis (6%). Most infections were complicated with severe sepsis (44%), septic shock (12%), and/or bacteraemia (19%). The daily maintenance dose of tigecycline hydrochloride was 200 mg in 10 episodes and 100 mg in 6 episodes. The overall 30-day mortality rate was 25%. Univariate analysis showed that mortality was significantly associated (p < 0.01) with mean APACHE II and SOFA scores and the presence of immunosuppression, but not with the tigecycline hydrochloride dose [3].Clinical indications: Acinetobacter infection; Bacterial infection; Bacterial pneumonia; Bacterial skin infection; Bacteroides fragilis infection; Bacteroides infection; Citrobacter infection; Clostridiaceae infection; Clostridium difficile infection; Clostridium infection; Enterobacter infectionFDA Approved Date: June 17, 2005Toxicity: nausea; vomiting; diarrhea; local IV-site reaction; infection; fever; headache
Zotiraciclib is under investigation in clinical trial NCT02942264 (Zotiraciclib (TG02) Plus Dose-dense or Metronomic Temozolomide Followed by Randomized Phase II Trial of Zotiraciclib (TG02) Plus Temozolomide Versus Temozolomide Alone in Adults With Recurrent Anaplastic Astrocytoma and Glioblastoma).
KN-93 Hcl is a selective inhibitor of Ca2+/calmodulin-dependent kinase II (CaMKII), competitively blocking CaM binding to the kinase (Ki = 370 nM).IC50 Value: 370 nM (Ki); 12uM (NIH3T3 Cell) [1]Target: CaMKIIin vitro: KN-93 inhibits serum-induced fibroblast cell growth in a comparable dose-dependent fashion to its inhibition of CaMK-II activity. After 2 days of KN-93 treatment, 95% of cells are arrested in G1. G1 arrest is reversible; 1 day after KN-93 release, a peak of cells had progressed into S and G2-M. KN-92, a similar but inactive compound, had no effect on CaMK-II activity or cell growth [1]. In contrast effects of carbachol, histamine and forskolin were significantly inhibited by KN-93 with an IC50 of 0.15, 0.3 and 1 microM, respectively; these effects occurred without any changes in intracellular cyclic AMP and Ca2+ levels [2]. KN-93 inhibits expression of the anti-apoptotic protein Mcl-1 and induces expression of the pro-apoptotic protein PUMA; third, KN-93-mediated cell death is p53-independent; and fourth, KN-93 induces the generation of ROS [4].in vivo: EADs were significantly suppressed by KN-93 (EADs present in 4/10 hearts) compared to KN-92 (EADs present in 10/11 hearts) (P =.024). There were no significant differences in parameters favoring EADs such as monophasic action potential duration or heart rate in KN-93- or KN-92-treated hearts. CaM kinase activity in situ increased 37% in hearts with EADs compared to hearts without EADs (P =.015) [3].
Peimisine is an alkaloid. Peimisine is a natural product found in Fritillaria ebeiensis, Fritillaria monantha, and other organisms with data available.
GW311616 is a potent, intracellular, orally bioavailable, long duration inhibitor of human neutrophil elastase(HNE) with IC50 of 22 nM; free base form of GW311616A.IC50 value: 22 nM [1]Target: neutrophil elastaseThe HNE inhibitor GW311616A is selective over other human serine proteases (IC50 values >100 uM for trypsin, cathepsin G, and plasmin, >3 mM for chymotrypsin and tissue plasminogen activator). Acetylcholinesterase is not inhibited by GW311616A at 100 uM.GW311616A is more potent than thetrifluoromethylketone inhibitor ZD8321 (Ki=13 nM). GW311616A is orallybioavailable in rat, dog (Table 4) and hamster despite moderate to high plasma clearance, which indicates that clearance is predominantly extrahepatic.
GW 311616A is an inhibitor of neutrophil elastase (IC50 = 100 nM). It is selective for neutrophil elastase (IC50 = 22 nM for the human enzyme) over trypsin, cathepsin G, and plasmin (IC50s = >100 µM for all), as well as chymotrypsin and tissue plasminogen activator (IC50s = >3 µM for both), in cell-free assays. GW 311616A (20 µM) inhibits the formation of neutrophil extracellular traps (NETs) induced by phorbol 12-myristate 13-acetate (PMA;) in isolated human neutrophils. It inhibits intraneutrophil elastase activity in isolated dog blood six hours after administration of a 0.22 mg/kg dose. GW 311616A also inhibits neutrophil elastase in the liver in a mouse model of liver ischemia-reperfusion injury when administered at a dose of 2 mg/kg. GW311616A(GW311616 Hcl) is a potent, intracellular, orally bioavailable, long duration inhibitor of human neutrophil elastase(HNE) with IC50 of 22 nM. IC50 value: 22 nM Target: neutrophil elastaseThe HNE inhibitor GW311616A is selective over other human serine proteases (IC50 values >100 uM for trypsin, cathepsin G, and plasmin, >3 mM for chymotrypsin and tissue plasminogen activator). Acetylcholinesterase is not inhibited by GW311616A at 100 uM. GW311616A is more potent than thetrifluoromethylketone inhibitor ZD8321 (Ki=13 nM). GW311616A is orallybioavailable in rat, dog (Table 4) and hamster despite moderate to high plasmaclearance, which indicates that clearance is predominantly extrahepatic.
Telavancin hydrochloride is a hydrochloride obtained by combining telavancin and hydrochloric acid. The composition of the compound is telavancin.nHCl where n = 1-3. Used for treatment of adults with complicated skin and skin structure infections caused by bacteria. It has a role as an antibacterial drug and an antimicrobial agent. It contains a telavancin. Telavancin Hydrochloride is the hydrochloride salt form of telavancin, a lipoglycopeptide and a semisynthetic derivative of vancomycin with antibacterial activity against gram-positive bacteria. Like vancomycin, telavancin binds tightly to the D-alanyl-D-alanine residue of cell wall precursors, thereby interfering with bacterial cell wall synthesis. In addition, the lipophilic moiety of telavancin may interact with the lipid bilayer in the bacterial cell membrane, thereby compromising the integrity of cell membrane and causing cell membrane depolarization. This novel mechanism of action may contribute to telavancin's rapid bactericidal activity and its improved activity over vancomycin against some antibiotic resistance gram-positive bacteria. See also: Telavancin (has active moiety).
Parecoxib is an N-acylsulfonamide resulting from the formal condensation of valdecoxib with propionic acid. It is a prodrug for valdecoxib. It has a role as a cyclooxygenase 2 inhibitor, a non-narcotic analgesic, a non-steroidal anti-inflammatory drug and a prodrug. It is a member of isoxazoles and a N-sulfonylcarboxamide. It is functionally related to a valdecoxib. Parecoxib is a water-soluble and injectable prodrug of valdecoxib. It is marketed as Dynastat in the European Union. Parecoxib is a COX2 selective inhibitor in the same category as celecoxib (Celebrex) and rofecoxib (Vioxx). As it is injectable, it can be used perioperatively when patients are unable to take oral medications. It is approved through much of Europe for short term perioperative pain control much in the same way ketorolac (Toradol) is used in the United States. A letter of non-approval for parecoxib was issued by the FDA in 2005. Parecoxib is an amide prodrug of the cyclooxygenase II (COX-2) selective, non-steroidal anti-inflammatory drug (NSAID) valdecoxib, with anti-inflammatory, analgesic, and antipyretic activities. Upon administration, parecoxib is hydrolyzed by hepatic carboxyesterases to its active form, valdecoxib. Valdecoxib selectively binds to and inhibits COX-2. This prevents the conversion of arachidonic acid into prostaglandins, which are involved in the regulation of pain, inflammation, and fever. This NSAID does not inhibit COX-1 at therapeutic concentrations and, therefore, does not interfere with blood coagulation.